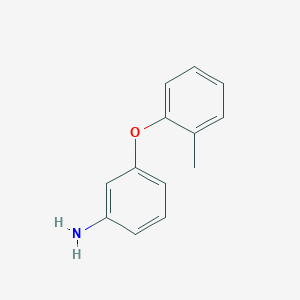

3-(2-Methylphenoxy)aniline

Description

Contextual Significance of Amino Aromatic Ethers in Contemporary Chemistry

Amino aromatic ethers, the broader family to which 3-(2-Methylphenoxy)aniline belongs, are of considerable interest in various scientific fields. In medicinal chemistry, these compounds are investigated for their potential as neuroprotective agents and for their interactions with biological targets like enzymes and receptors. nih.govsmolecule.com For instance, derivatives of 4-phenoxyaniline (B93406) have shown promise in attenuating Bid-mediated neurotoxicity, a process implicated in neurodegenerative diseases. nih.gov The amino group in these compounds is highly activating and directs further substitutions on the aromatic ring, making them valuable intermediates in the synthesis of dyes, pigments, and other organic compounds. smolecule.com

Furthermore, the ether linkage in these molecules provides a degree of conformational flexibility, which is crucial for their interaction with biological targets. In materials science, amino aromatic ethers are utilized in polymer chemistry to create specialized materials. smolecule.com They can serve as monomers for the preparation of polymers like polyesters, polycarbonates, and polyamides. google.com The study of aromatic ether-derived peptides has also revealed their ability to form helical structures, a finding with implications for the design of novel biomaterials. nih.gov

Research Rationale for this compound Studies

The specific compound, this compound, is a subject of research due to its distinct substitution pattern, which influences its chemical reactivity and potential biological activities. smolecule.com The presence of a methyl group at the ortho position of the phenoxy ring introduces steric and electronic effects that differentiate it from other phenoxyaniline (B8288346) isomers.

Research into this compound is driven by its potential applications in several key areas:

Pharmaceutical Development: The structural motif of this compound is explored in the development of new therapeutic agents. smolecule.com Studies have investigated its potential antimicrobial and anticancer properties. smolecule.com The core structure is also a key component in the development of inhibitors for targets such as N-type calcium channels. rsc.orgrsc.org

Intermediate in Organic Synthesis: As a substituted aniline (B41778), this compound is a valuable intermediate for creating more complex molecules. smolecule.com It can undergo reactions typical of arylamines, such as diazotization, which allows for the introduction of a wide range of functional groups. smolecule.com

Materials Science: The properties of this compound make it a candidate for use in the synthesis of novel polymers and other advanced materials. smolecule.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 116289-57-7 |

| IUPAC Name | This compound |

| InChI Key | UKGBZDIJGCQUJD-UHFFFAOYSA-N |

This data is compiled from multiple sources. smolecule.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(2-methylphenoxy)aniline |

InChI |

InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)15-12-7-4-6-11(14)9-12/h2-9H,14H2,1H3 |

InChI Key |

UKGBZDIJGCQUJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methylphenoxy Aniline

Established Synthetic Pathways for Substituted Phenoxyanilines

Established methods for synthesizing substituted phenoxyanilines, which are applicable to 3-(2-Methylphenoxy)aniline, largely rely on nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. A common feature in many of these syntheses is the use of a nitro-substituted precursor, which is subsequently reduced to the desired aniline (B41778).

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a foundational method for constructing the phenoxy-aniline core structure. wikipedia.orgmasterorganicchemistry.com This approach involves the reaction of an electron-deficient aromatic ring with a nucleophile. masterorganicchemistry.com For the synthesis of related phenoxyanilines, this can be exemplified by the reaction of an aryl halide, activated by an electron-withdrawing group like a nitro group, with a phenoxide. smolecule.com For instance, 3-nitrochlorobenzene can react with 2-methylphenol in the presence of a strong base. smolecule.com The nitro group activates the ring, facilitating the displacement of the chloride by the 2-methylphenoxide ion. masterorganicchemistry.comsmolecule.com

The reaction mechanism typically proceeds through an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.comnih.gov Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate these reactions by stabilizing the charged intermediates.

A general representation of this SNAr approach is the reaction of 2,4-dinitrochlorobenzene with a nucleophile in a basic aqueous solution. wikipedia.org The reactivity in SNAr reactions is significantly influenced by the solvent and the nature of the substituents on the aniline. nih.gov

Transition Metal-Catalyzed C-O and C-N Cross-Coupling Strategies

Modern organic synthesis heavily relies on transition metal-catalyzed reactions for the formation of C-O and C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods. wikipedia.orgrsc.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone in the synthesis of aryl amines due to its wide functional group tolerance and applicability to a broad range of substrates. wikipedia.org

In the context of synthesizing phenoxyanilines, the Buchwald-Hartwig reaction can be employed to couple an amine with an aryl halide. While traditionally used for C-N bond formation, related palladium-catalyzed methods have also been developed for the synthesis of diaryl ethers (C-O bonds). rsc.orgberkeley.edu The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of these reactions. wikipedia.orgbeilstein-journals.org For instance, ligands like X-Phos have shown high activity and stability in the amination of aryl halides. beilstein-journals.org The choice of palladium source and ligand can be critical for the success of the amination. beilstein-journals.org These reactions can often be accelerated using microwave irradiation. beilstein-journals.org

A general catalytic cycle for Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

The Ullmann condensation is a classical copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. wikipedia.orgchemeurope.com This method is a key strategy for constructing the C-O linkage in phenoxyanilines. smolecule.comresearchgate.net Traditionally, these reactions required harsh conditions, including high temperatures (often above 200°C) and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. wikipedia.orgsmolecule.com These improved methods often utilize soluble copper catalysts with various ligands, such as diamines and acetylacetonate, which reduce the required reaction temperatures. wikipedia.orgsmolecule.com For example, the synthesis of 4-phenoxyaniline (B93406) can be achieved with high yield by reacting iodobenzene (B50100) with 4-aminophenol (B1666318) using a copper(II) glycinate (B8599266) monohydrate catalyst at 80°C. smolecule.com The choice of aryl halide is important, with aryl iodides generally being more reactive than aryl chlorides. wikipedia.org

The related Goldberg reaction, also a copper-catalyzed process, is used for the formation of C-N bonds, coupling an aniline with an aryl halide. wikipedia.orgchemeurope.com This provides an alternative to the palladium-catalyzed Buchwald-Hartwig amination. chemeurope.com The mechanism of Ullmann-type reactions is thought to involve a copper(I) species which undergoes oxidative addition with the aryl halide. organic-chemistry.org

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |

| Primary Application | C-N bond formation (Aryl Amines) wikipedia.orgorganic-chemistry.org | C-O bond formation (Diaryl Ethers) wikipedia.orgchemeurope.com |

| Catalyst | Palladium complexes with phosphine ligands beilstein-journals.org | Copper salts or copper powder wikipedia.orgsmolecule.com |

| Typical Conditions | Milder, often lower temperatures wikipedia.org | Traditionally harsh, high temperatures, though modern methods are milder wikipedia.orgsmolecule.com |

| Substrate Scope | Broad, including aryl chlorides, bromides, and triflates organic-chemistry.org | Traditionally required activated aryl halides; modern methods have broader scope wikipedia.org |

| Alternative Reaction | Can be used for C-O couplings rsc.org | Goldberg reaction for C-N couplings wikipedia.org |

Nitro Group Reduction in Precursor Synthesis

A common and crucial step in the synthesis of many aromatic amines, including phenoxyanilines, is the reduction of a nitro group. numberanalytics.comwikipedia.org This transformation is often the final step in a synthetic sequence, converting a nitro-substituted precursor, such as 3-(2-methylphenoxy)-nitrobenzene, into the target aniline. smolecule.com The reduction of aromatic nitro compounds is a fundamental process in organic synthesis. numberanalytics.commasterorganicchemistry.com

A wide variety of methods are available for this reduction, which can be broadly categorized into chemical and catalytic methods. numberanalytics.com

Chemical Reduction Methods:

Metals in Acidic Media: A historically significant and still widely used method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is often used when other reducible functional groups are present. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents can be useful alternatives when hydrogenation or acidic conditions are not suitable. wikipedia.orgcommonorganicchemistry.com The Zinin reduction specifically uses sulfides as the reducing agent. sioc-journal.cn

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, they tend to form azo compounds from aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a milder alternative. numberanalytics.comjsynthchem.com

Catalytic Hydrogenation:

This is a highly efficient and clean method that involves the use of hydrogen gas (H₂) and a metal catalyst. numberanalytics.com Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. commonorganicchemistry.comnumberanalytics.com Catalytic hydrogenation is often the method of choice due to its high yields and the clean nature of the reaction. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagent/Catalyst | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni numberanalytics.com | High pressure and temperature numberanalytics.com | Highly efficient and clean, but can reduce other functional groups. commonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl masterorganicchemistry.com | Acidic | A classic and robust method. masterorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ commonorganicchemistry.com | Mild | Good for substrates with other reducible groups. commonorganicchemistry.com |

| Sulfide Reduction | Na₂S, (NH₄)₂S wikipedia.orgsioc-journal.cn | Basic or neutral | Known as the Zinin reduction. sioc-journal.cn |

Novel and Emerging Synthetic Routes for this compound

Research into the synthesis of substituted anilines and diaryl ethers is ongoing, with a focus on developing more efficient, sustainable, and versatile methods. While specific novel routes for this compound are not extensively documented in dedicated literature, emerging trends in organic synthesis point towards potential new approaches.

One area of development is the use of more advanced catalytic systems. For example, recent research in Buchwald-Hartwig amination has focused on developing new ligands that allow for the use of aqueous ammonia (B1221849) and hydroxide (B78521) bases, which are more environmentally benign. nih.gov The development of Ni-catalyzed cross-coupling reactions for the synthesis of N-aryl piperidines from diols and anilines also showcases a move towards using more earth-abundant metals. mdpi.com

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, are also gaining traction as they can improve efficiency and reduce waste. researchgate.net A hypothetical novel route could involve a one-pot reaction combining the formation of the diaryl ether bond with the reduction of a nitro group or the direct amination of a suitable precursor.

Furthermore, novel synthetic strategies for related structures, such as the synthesis of indoles from substituted anilines, sometimes involve the development of more reactive alkylating agents or new cyclization strategies that could potentially be adapted for the synthesis of phenoxyaniline (B8288346) derivatives. luc.edu The synthesis of quinazolinone derivatives, for example, has involved multi-step sequences including the formation of a phenoxy-aniline linkage followed by further cyclizations. nih.gov These complex syntheses demonstrate the integration of established reactions into novel pathways to create complex molecules.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bibliotekanauki.pl The application of microwave irradiation in the synthesis of aniline derivatives involves leveraging the efficient heating of polar molecules, which can significantly expedite reaction rates. ingentaconnect.com

Optimization of microwave-assisted synthesis typically involves a systematic study of various reaction parameters. Key variables include microwave power, irradiation time, and the choice of catalyst or base. For instance, in Michael addition reactions involving anilines, different organic bases can be tested to find the most effective catalyst under microwave conditions. ingentaconnect.com Researchers monitor reaction progress, often using techniques like 1H NMR, to determine the conversion percentage at different time intervals under specific microwave power settings. ingentaconnect.com This allows for the fine-tuning of conditions to achieve maximum conversion in the shortest possible time. The influence of the amine's structure and substituents on the reaction course and product yield is also a critical aspect of optimization studies. bibliotekanauki.pl

Table 1: Example of Parameter Optimization in Microwave-Assisted Michael Addition of Anilines

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Catalyst | DMAP | DBU | None | DMAP shows highest catalytic activity |

| Microwave Power | 100 W | 115 W | 150 W | 115 W provides optimal balance of reaction speed and control |

| Reaction Time | 60 min | 120 min | 240 min | Yield increases with time, optimization seeks shortest effective time |

This table is a representative example based on general optimization principles for microwave-assisted reactions involving anilines. DMAP (4-Dimethylaminopyridine) and DBU (1,8-Diazabicyclo[11.7.0]undec-7-ene) are common bases used in organic synthesis.

The primary advantage of MAOS is the significant reduction in reaction time, from hours to mere minutes, which also contributes to energy savings. bibliotekanauki.pl This rapid and efficient heating makes it a highly attractive method for the synthesis and functionalization of heterocyclic compounds and substituted anilines. researchgate.net

Solvent-Free Reaction Conditions

Solvent-free synthesis, a key principle of green chemistry, aims to reduce or eliminate the use of volatile and often hazardous organic solvents. These reactions are typically conducted by mixing the neat reactants, sometimes with a solid catalyst, and heating or grinding the mixture. cmu.edu This approach is not only environmentally friendly but can also lead to improved reaction rates and yields, as the high concentration of reactants can accelerate the reaction. nih.gov

For the synthesis of aniline-based compounds, solvent-free conditions have been successfully applied to reactions such as the Friedel-Crafts reaction. nih.gov In one example, the reaction between an aldehyde and an aniline derivative was optimized under solvent-free conditions using a Brönsted acidic ionic liquid as a catalyst. nih.gov The optimization process involved varying the temperature and catalyst loading to find the ideal conditions. The results showed that while the reaction did not proceed at room temperature, increasing the temperature to 80 °C led to the formation of the desired product. nih.gov

Table 2: Effect of Temperature on a Solvent-Free Friedel-Crafts Reaction

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Room Temp. | 12 | 0 |

| 2 | 80 | 1.5 | 90 |

| 3 | 100 | 1.5 | 85 |

Data sourced from a study on the synthesis of aniline-based triarylmethanes. nih.gov

The benefits of this methodology include operational simplicity, reduced environmental impact, and often, easier product isolation. cmu.edu Various reaction types, including condensations and addition reactions involving anilines, have been shown to proceed efficiently without a solvent. cmu.edu

Mechanochemical Synthesis Approaches for Aromatic Amines

Mechanochemistry is an emerging synthetic technique that uses mechanical force, such as grinding in a ball mill, to induce chemical reactions in the solid state. organic-chemistry.orgnih.gov This solvent-free method offers significant advantages, including mild reaction conditions, reduced waste, and shorter reaction times, aligning perfectly with the principles of green chemistry. organic-chemistry.org

Recent studies have demonstrated the successful application of mechanochemistry for the conversion of aromatic amines into other functionalized aromatic compounds. nih.govnih.gov A notable example is the selective substitution of the amino group in anilines. organic-chemistry.org In this process, the starting aniline is ground in a milling vessel with a reagent and a catalyst, such as zirconium dioxide (ZrO₂), which can have a stabilizing effect. organic-chemistry.org This approach has been used to introduce functionalities like the trifluoromethoxy group (OCF₃) onto the aromatic ring. nih.gov

The scope of this method has been tested on a wide range of substituted anilines. nih.gov While the reaction is highly efficient for many substrates, yielding good to excellent results, it can be limited by steric hindrance, with lower yields observed for ortho-substituted anilines. nih.gov Despite these limitations, mechanochemistry represents a powerful and concise pathway for creating new chemical entities for organic synthesis and medicinal chemistry. organic-chemistry.org The gram-scale synthesis has been demonstrated, highlighting its potential for larger-scale applications. organic-chemistry.org

Table 3: Selected Yields for Mechanochemical Conversion of Substituted Anilines

| Starting Aniline | Substituent Position | Yield (%) |

| Aniline | - | High |

| Amide-substituted aniline | para | 74 |

| Sulfonamide-substituted aniline | para | High |

| Ortho-substituted aniline | ortho | Lower |

This table summarizes general findings on the scope of mechanochemical reactions for functionalizing aromatic amines. nih.gov

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is fundamental to maximizing the yield and purity of this compound. This involves a multi-parameter approach, adjusting variables such as catalysts, solvents, bases, and temperature.

Catalyst Selection: The choice of catalyst is critical. For C-O bond formation, which is central to synthesizing diaryl ethers like this compound, palladium-catalyzed coupling reactions (e.g., Ullmann-type coupling) are often more effective than traditional nucleophilic substitution. Palladium complexes can offer higher selectivity and milder reaction conditions. In other aniline functionalizations, iron-porphyrin complexes have been identified as effective catalysts, significantly outperforming other iron salts or metalloporphyrins. researchgate.net Furthermore, the development of recyclable nanocatalysts, such as magnetic polymer-supported catalysts, represents a green and efficient strategy for yield enhancement. nih.gov

Base and Solvent Effects: The base and solvent system plays a crucial role. In nucleophilic substitution reactions, a base like potassium carbonate (K₂CO₃) is used to generate the phenoxide ion, while a polar aprotic solvent like dimethylformamide (DMF) is often favored. Optimization studies have shown that changing the base can dramatically impact yield; for example, in one study, sodium hydride (NaH) provided a significantly higher yield (80%) compared to other bases like potassium carbonate. researchgate.net

Temperature and Concentration: Temperature is a key variable that must be controlled. While higher temperatures generally increase reaction rates, they can also lead to side reactions and decomposition. Optimization involves finding the ideal temperature that provides a good yield in a reasonable timeframe. nih.govresearchgate.net

Table 4: Comparison of Synthetic Methods for Diaryl Ether Formation

| Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

| Direct Nucleophilic Substitution | 70–85 | 90–95 | Simpler setup, fewer reagents | Longer reaction times, lower yield |

| Pd-catalyzed Coupling | 90–95 | >98 | High selectivity, milder conditions | Requires expensive catalyst |

Data based on a comparative analysis for the synthesis of 4-(2-Methylphenoxy)aniline.

By systematically optimizing these conditions, chemists can develop robust and efficient protocols for the synthesis of this compound, meeting the demands for both high yield and sustainable practices.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, probing the vibrational modes of molecules. For 3-(2-Methylphenoxy)aniline, both FT-IR and FT-Raman spectroscopy offer complementary information to confirm the presence of its key functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline (B41778) and substituted phenoxy moieties. As a primary aromatic amine, two distinct N-H stretching vibrations are anticipated in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically observed as a strong band between 1335-1250 cm⁻¹.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. The diaryl ether linkage (C-O-C) is characterized by a strong, asymmetric stretching band typically found in the 1270-1230 cm⁻¹ range. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3430 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1620-1580, 1500-1400 | Strong-Medium |

| N-H Bending | 1650-1580 | Medium |

| C-O-C Asymmetric Stretch | 1270-1230 | Strong |

| Aromatic C-N Stretch | 1335-1250 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum of this compound would provide further structural insights. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong and well-defined in Raman spectra. The C-C stretching of the phenyl rings would be prominent. While N-H stretching vibrations are typically weak in Raman, the C-N stretching mode may be observable. The C-O-C ether linkage also gives rise to Raman active bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would display distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic region (typically 6.5-8.0 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing phenoxy group. The protons on the 2-methylphenoxy ring will be affected by the ether linkage and the methyl group. The amine (NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The methyl (CH₃) protons would appear as a sharp singlet, typically in the upfield region around 2.1-2.4 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | Multiplets |

| -NH₂ Protons | 3.5 - 4.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbons of the two aromatic rings and the methyl group. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon attached to the nitrogen atom (C-N) in the aniline ring is expected to be in the range of 140-150 ppm. The carbons involved in the ether linkage (C-O) will also show characteristic downfield shifts. The methyl carbon will appear as a signal in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Other Aromatic Carbons | 110 - 135 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic rings, helping to delineate the spin systems of the aniline and 2-methylphenoxy moieties.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the two aromatic rings through the ether oxygen, for example, by observing a correlation between protons on one ring and the ether-linked carbon of the other ring. It would also confirm the position of the methyl group on the phenoxy ring.

By integrating the data from these advanced NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula: C13H13NO), this method provides the exact molecular weight and offers insights into its structure through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 199.0997 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a prominent molecular ion peak (M+) at m/z ≈ 199. The fragmentation of this molecular ion would likely proceed through several key pathways, characteristic of aromatic amines and diaryl ethers. The primary cleavage is anticipated at the ether linkage (C-O bond), which is often the most labile bond in such structures.

Key fragmentation pathways would include:

Cleavage of the C-O ether bond: This can lead to two primary fragment ions.

Loss of the 2-methylphenoxy radical (•C7H7O) would generate an aminophenyl cation at m/z 92.

Loss of the aminophenyl radical (•C6H6N) would result in a methylphenoxy cation at m/z 107.

Fragmentation of the aniline moiety: Aromatic amines like aniline typically lose ammonia (B1221849) (NH3) or hydrogen cyanide (HCN) during fragmentation ecut.edu.cn. The fragment at m/z 92 could further lose HCN to yield an ion at m/z 65.

Fragmentation of the methylphenoxy moiety: The methylphenoxy cation (m/z 107) can lose a methyl radical (•CH3) to form a phenoxy cation at m/z 92, or lose carbon monoxide (CO) to form a tropylium-like ion at m/z 79.

These fragmentation patterns provide a structural fingerprint, allowing for the confirmation of the compound's identity.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 199 | [C13H13NO]+• (Molecular Ion) | - |

| 107 | [C7H7O]+ | •C6H6N |

| 92 | [C6H6N]+ | •C7H7O |

| 77 | [C6H5]+ | •CH3 from [C7H7O]+, followed by CO loss |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, a hypothetical analysis based on similar known structures can predict its key structural features.

If suitable single crystals were obtained, X-ray diffraction analysis would reveal:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Molecular Conformation: The analysis would determine the precise bond lengths, bond angles, and torsion (dihedral) angles within the molecule. Of particular interest would be the dihedral angle between the two aromatic rings connected by the ether oxygen atom. This angle is influenced by steric hindrance from the ortho-methyl group, which would likely force the rings into a non-planar conformation.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing non-covalent interactions such as hydrogen bonds (involving the -NH2 group) and van der Waals forces. The amino group is capable of acting as a hydrogen bond donor, which would significantly influence the crystal packing arrangement.

The structural data obtained from X-ray crystallography is crucial for understanding the molecule's physical properties and for computational modeling studies.

Table 2: Typical Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Parameters (a, b, c, α, β, γ) | The dimensions and angles of the repeating lattice unit. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-O-C, C-N-H). |

| Dihedral Angles | The rotational angle between the two phenyl rings. |

| Hydrogen Bonding | The presence and geometry of hydrogen bonds involving the amine group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals libretexts.org. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings, specifically π→π* transitions.

The molecule contains two main chromophores: the aniline system and the 2-methylphenoxy system.

π→π Transitions:* Benzene, the parent aromatic chromophore, exhibits characteristic absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band around 256 nm spcmc.ac.in. The presence of substituents—the amino (-NH2), ether (-O-), and methyl (-CH3) groups—act as auxochromes. These groups, particularly the amino and ether functionalities with their non-bonding electron pairs (n-electrons), interact with the π-system of the benzene rings. This interaction increases conjugation and typically results in a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect) of the primary absorption bands compared to unsubstituted benzene spcmc.ac.in.

n→π Transitions:* The nitrogen atom of the amino group and the oxygen atom of the ether linkage possess lone pairs of non-bonding electrons. These can undergo transitions to anti-bonding π* orbitals (n→π). These transitions are generally much weaker in intensity than π→π transitions and may be observed as shoulders on the main absorption bands or be obscured by them youtube.comlibretexts.org.

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Chromophore |

| π → π | π (bonding) → π (antibonding) | 200-300 nm | Aniline and Phenoxy rings |

| n → π | n (non-bonding) → π (antibonding) | >270 nm | C-N and C-O-C systems |

Computational Chemistry and Theoretical Investigations of 3 2 Methylphenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These in-silico studies provide fundamental insights into molecular geometry, stability, reactivity, and other chemical characteristics, complementing and often guiding experimental research.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a standard tool for investigating molecules the size of 3-(2-Methylphenoxy)aniline. A typical study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Geometry Optimization and Conformational Analysis

This step involves finding the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface.

Objective: To determine the equilibrium geometry, including bond lengths, bond angles, and dihedral (torsional) angles.

Process: An initial guess of the molecular structure is subjected to an iterative process that adjusts atomic coordinates to minimize intramolecular forces until the lowest energy conformation is found. A frequency calculation is then performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

Conformational Analysis: Because the ether linkage (C-O-C) and the bond to the aniline (B41778) ring allow for rotation, this compound can exist in multiple conformations. A thorough analysis would involve rotating key dihedral angles to map the potential energy surface and identify all stable conformers and the energy barriers between them.

Expected Data Table: The results would be presented in a table comparing the key structural parameters.

| Parameter | Atom Connection | Calculated Value (Å or °) |

| Bond Lengths (Å) | C-N | Data would appear here |

| C-O (ether) | Data would appear here | |

| C-C (aromatic) | Data would appear here | |

| **Bond Angles (°) ** | C-N-H | Data would appear here |

| C-O-C | Data would appear here | |

| Dihedral Angles (°) | C-C-O-C | Data would appear here |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

Objective: To calculate the energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO). The HOMO acts as an electron donor, so its energy level relates to the ionization potential. The LUMO acts as an electron acceptor, and its energy relates to the electron affinity.

Significance: A small HOMO-LUMO gap indicates high chemical reactivity, low kinetic stability, and higher polarizability. A large gap implies high stability and low reactivity. Visualizations of these orbitals would show their spatial distribution, indicating where the molecule is most likely to donate or accept electrons. For this compound, the HOMO would likely be localized on the electron-rich aniline ring, while the LUMO might be distributed across the aromatic systems.

Expected Data Table:

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | Data would appear here |

| LUMO Energy (ELUMO) | Data would appear here |

| Energy Gap (ΔE) | Data would appear here |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic reagents.

Objective: To identify the electron-rich and electron-poor regions of this compound.

Representation: The map uses a color scale. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

Expected Findings: For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the ether linkage due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule, translating the complex wave function into the familiar language of Lewis structures, lone pairs, and atomic charges.

Objective: To quantify the charge on each atom (natural atomic charge) and to analyze delocalization effects and intramolecular interactions.

Key Information:

Natural Charges: Reveals the electron distribution. The nitrogen and oxygen atoms are expected to have negative charges, while the hydrogens attached to them would be positive.

Hybridization: Describes the hybrid orbitals (e.g., sp², sp³) used by each atom to form bonds.

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy (E(2)) from hyperconjugative interactions, such as the interaction between a filled lone pair orbital (donor) and an empty anti-bonding orbital (acceptor). These interactions indicate intramolecular charge transfer and are key to understanding the molecule's electronic stability. For instance, a strong interaction between the nitrogen lone pair and the π* anti-bonding orbitals of the aniline ring would be expected.

Fukui Function and Reactivity Descriptors

While MEP maps give a general picture of reactivity, Fukui functions and other DFT-based reactivity descriptors provide quantitative predictions of reactivity at specific atomic sites.

Objective: To pinpoint the exact atoms most susceptible to electrophilic, nucleophilic, and radical attack.

Fukui Functions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted).

f-(r): Predicts the site for an electrophilic attack (where an electron is donated).

f0(r): Predicts the site for a radical attack.

Expected Data Table:

| Descriptor | Formula | Value (eV) | Significance |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | Data | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Data | Resistance to charge transfer |

| Global Softness (S) | 1/(2η) | Data | Reciprocal of hardness |

| Electrophilicity Index (ω) | μ²/ (2η) | Data | Propensity to accept electrons |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a cornerstone in the computational study of molecules like this compound, providing deep insights into their molecular structure and bonding. These calculations are typically performed using methods such as Density Functional Theory (DFT), often with the B3LYP hybrid functional, and various basis sets like 6-31G(d) or 6-311++G(d,p). asianpubs.orgmaterialsciencejournal.orgasianpubs.org The B3LYP/6-311++G(d,p) level of theory has been shown to provide results that are in good agreement with experimental data for aniline derivatives. asianpubs.org

A common practice in these theoretical studies is the scaling of calculated harmonic frequencies. asianpubs.orgmaterialsciencejournal.org This is done to correct for the approximations inherent in the theoretical models and to improve the correlation with experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov For aniline derivatives, scaling factors around 0.96 have been used, though different factors may be applied to specific vibrational modes (e.g., 0.952 for N-H stretching and 0.981 for C-N and C=C bonds) to achieve better accuracy. asianpubs.orgderpharmachemica.com

The vibrational spectrum of this compound is characterized by the modes of its constituent functional groups: the aniline ring, the amino group, the ether linkage, and the methylphenoxy group. By comparing the calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy, a detailed assignment of the fundamental vibrational modes can be achieved. researchgate.net For instance, the N-H stretching vibrations of the amino group in aniline derivatives are typically observed in the high-frequency region of the spectrum. asianpubs.org The C-N stretching vibration is another key mode, often found in the 1200–1130 cm⁻¹ region for similar compounds. derpharmachemica.com The phenyl rings exhibit characteristic C-H stretching and bending vibrations, as well as C=C stretching modes. derpharmachemica.com

Table 1: Typical Vibrational Frequencies for Functional Groups in Aniline Derivatives

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Scaled Calculated Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | 3470 - 3520 |

| N-H Symmetric Stretch | 3350 - 3400 | 3370 - 3420 |

| Aromatic C-H Stretch | 3000 - 3100 | 3020 - 3080 |

| Methyl C-H Stretch | 2900 - 3000 | 2900 - 2990 |

| N-H Bending (Scissoring) | 1600 - 1650 | 1610 - 1660 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1610 |

| Methyl C-H Bending | 1370 - 1470 | 1360 - 1460 |

| C-N Stretch | 1250 - 1350 | 1260 - 1360 |

| C-O-C Asymmetric Stretch | 1200 - 1275 | 1210 - 1280 |

| C-O-C Symmetric Stretch | 1020 - 1075 | 1030 - 1080 |

Non-Linear Optical (NLO) Properties (First-Order Hyperpolarizability)

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. For second-order NLO effects, the first-order hyperpolarizability (β) is the key property. Molecules possessing large β values are essential for developing materials with efficient second-harmonic generation (SHG) capabilities. researchgate.net

Computational methods are frequently employed to predict the NLO properties of organic molecules. For substituted anilines, second-order Møller-Plesset perturbation theory (MP2) has been used to study their NLO properties. mq.edu.au The molecular structure of compounds like this compound, which features an electron-donating amino group and a substituted phenoxy group, suggests potential for NLO activity. The efficiency of NLO materials is often linked to the presence of π-conjugated systems and electron donor-acceptor groups that enhance intramolecular charge transfer. researchgate.net

Table 2: Influence of Substituents on Calculated First-Order Hyperpolarizability (β) in Aniline Derivatives (Illustrative)

| Donor Group | Acceptor Group | Additional Substituent | Relative β Value |

|---|---|---|---|

| -NH₂ | -H | -H | Low |

| -NH₂ | -CN | -H | Moderate |

| -NH₂ | -NO₂ | -H | High |

| -N(CH₃)₂ | -NO₂ | -H | Very High |

| -N(CH₃)₂ | -NO₂ | -OCH₃ | Increased |

Note: This table provides a qualitative illustration based on general principles for substituted anilines. mq.edu.au

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to study the time-dependent behavior of molecules, providing detailed information about their motions and interactions at an atomic level. mdpi.com For this compound, MD simulations can elucidate its dynamic behavior in different environments, such as in various solvents.

Conformational Dynamics in Solution

The structure of this compound is not rigid; it possesses conformational flexibility, primarily around the C-O-C ether linkage and the C-N bond. MD simulations can track the rotational motions (torsional angles) around these bonds, revealing the preferred conformations of the molecule in solution and the energy barriers between them. The orientation of the 2-methylphenoxy group relative to the aniline ring is a key conformational feature. Studies on similar molecules, like 3-methoxyaniline, have shown that different conformers can exist with varying stabilities, depending on the orientation of the substituent group. researchgate.net MD simulations can map the potential energy surface of these rotations, identifying the most stable, low-energy conformations that the molecule is likely to adopt in a given solvent.

Intermolecular Interactions and Solvent Effects

The interactions between this compound and surrounding solvent molecules are critical in determining its solubility, stability, and reactivity. MD simulations can provide a detailed picture of these intermolecular interactions. The primary site for hydrogen bonding is the amino (-NH₂) group of the aniline moiety, which can act as a hydrogen bond donor to solvent molecules like water or alcohols. researchgate.netaskfilo.com The ether oxygen and the π-electron clouds of the aromatic rings can also participate in weaker intermolecular interactions.

The choice of solvent can significantly influence the strength and nature of these interactions. nii.ac.jp For instance, in aqueous solutions, water molecules can form hydrogen bonds with the amino group, affecting its electronic properties. researchgate.netbohrium.com Theoretical studies on aniline in water have shown the formation of complexes and aggregates through hydrogen bonding. bohrium.com MD simulations can quantify these effects by calculating properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov These models are valuable for predicting the properties of new or untested chemicals, thereby guiding experimental work and risk assessment. mdpi.comcrpsonline.com

To build a QSAR model for predicting the reactivity of aniline derivatives, a set of molecules with known reactivity data is required. The first step involves calculating a wide range of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are then used to develop an equation that correlates a selection of these descriptors with the observed reactivity. nih.gov The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation procedures. nih.gov While a specific QSAR model for the reactivity of this compound has not been detailed, the methodology has been successfully applied to predict various properties of aniline derivatives, such as lipophilicity and toxicity. nih.gov Such models can provide valuable predictions for its reactivity in various chemical processes.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Aniline Derivatives

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Electrophilicity, HOMO/LUMO energies | Electron distribution, susceptibility to reaction |

| Steric / Topological | Molecular Weight, van der Waals Volume, Barysz Matrix | Size, shape, and branching of the molecule |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Affinity for nonpolar vs. polar environments |

| Quantum-Chemical | Total Energy, Atomic Charges | Overall stability and local electronic effects |

Chemical Reactivity and Derivatization Strategies for 3 2 Methylphenoxy Aniline

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) moiety in 3-(2-Methylphenoxy)aniline renders the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. The amino group is a potent activating and ortho-, para-directing substituent. libretexts.orgchemistrysteps.comucalgary.ca This high reactivity can sometimes be a challenge, leading to multiple substitutions on the aromatic ring. libretexts.orgucalgary.ca For instance, direct bromination of aniline often results in the formation of di- and tri-bromo products. libretexts.org To control the reaction and achieve monosubstitution, the strong activating effect of the amino group can be moderated by converting it into an amide, such as acetanilide. libretexts.orgucalgary.ca This N-acyl group is still an ortho-, para-director but is less activating, allowing for more controlled substitution. ucalgary.ca The amide can later be hydrolyzed back to the amine. ucalgary.ca

Common electrophilic aromatic substitution reactions applicable to aniline and its derivatives include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring.

Nitration: Substitution with a nitro group (-NO2), typically using a mixture of nitric and sulfuric acids. chemistrysteps.com However, the strongly acidic conditions can protonate the amino group, forming a deactivating -NH3+ group, which directs substitution to the meta position. chemistrysteps.com Protecting the amine as an amide circumvents this issue. chemistrysteps.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). makingmolecules.com

Friedel-Crafts Reactions: Alkylation and acylation of the aromatic ring. These reactions are generally not successful with aniline because the Lewis acid catalyst (e.g., AlCl3) forms a complex with the basic amino group, deactivating the ring. libretexts.orgucalgary.ca

The regiochemical outcome of these reactions on this compound will be a composite of the directing effects of the amino and 2-methylphenoxy groups.

| Reaction Type | Reagents | Typical Products | Controlling Factors |

| Halogenation | Br2, FeBr3 | Bromo-substituted derivatives | Stoichiometry, solvent, temperature |

| Nitration | HNO3, H2SO4 | Nitro-substituted derivatives | Amine protection, reaction conditions |

| Sulfonation | Fuming H2SO4 | Sulfonic acid derivatives | Temperature, concentration of SO3 |

Oxidation Reactions and Derivative Formation (e.g., Quinone Derivatives)

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. noaa.gov Oxidation can result in the formation of colored compounds and polymeric materials. noaa.gov For example, oxidation of aniline with chromic acid can yield quinone. noaa.gov In the context of this compound, oxidation could potentially lead to the formation of quinone or quinone imine derivatives. nih.gov Quinones are a class of compounds known for their redox activity and are involved in various biological processes. nih.gov The formation of quinone derivatives from aniline precursors is a known synthetic route. nih.gov

The oxidation of anilines can be complex, and the specific products formed from this compound would depend on the selective oxidation of the aniline ring in the presence of the phenoxy group.

| Oxidizing Agent | Potential Product Type |

| Chromic acid | Quinone derivatives |

| Potassium permanganate | Can lead to various products including nitrobenzene (B124822) or azobenzene (B91143) depending on conditions |

| Periodate/catechol | Can generate reactive quinone species that react with aniline |

Reduction Reactions and Functional Group Transformations (e.g., Amine Conversion)

The primary functional group transformation involving the aniline moiety is its conversion into a diazonium salt. Aniline and its derivatives react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form diazonium salts. libretexts.orgnoaa.gov These salts are highly versatile intermediates in organic synthesis and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer and related reactions. libretexts.org

For example, a diazonium group can be replaced by:

Halogens (-Cl, -Br, -I)

Cyano group (-CN)

Hydroxyl group (-OH)

Hydrogen (deamination) libretexts.org

This deamination process, often achieved using hypophosphorous acid (H3PO2), effectively removes the amino group from the aromatic ring. libretexts.org This can be a useful strategy in multi-step syntheses where the directing effect of the amino group is needed initially but the group itself is not desired in the final product.

| Reagent | Transformation | Product Functional Group |

| NaNO2, HCl (0-5 °C) | Diazotization | -N2+Cl- |

| CuCl/HCl | Sandmeyer Reaction | -Cl |

| CuBr/HBr | Sandmeyer Reaction | -Br |

| CuCN/KCN | Sandmeyer Reaction | -CN |

| H3PO2 | Deamination | -H |

| H2O, heat | Hydrolysis | -OH |

Nucleophilic Substitution Reactions Involving the Aniline Moiety

The amino group of aniline itself can act as a nucleophile. quora.com The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers. quora.com While direct nucleophilic aromatic substitution on an unsubstituted benzene (B151609) ring is difficult, it can occur on aryl halides that are activated by strongly electron-withdrawing groups, typically positioned ortho and para to the leaving group. tib.eu In the context of this compound, the aniline nitrogen can participate in nucleophilic substitution reactions with suitable electrophiles. For instance, it can react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products, respectively.

Furthermore, aniline can participate in base-catalyzed nucleophilic substitution reactions with activated aryl ethers. rsc.org The reactivity in such reactions is influenced by the solvent and the specific nature of the substrates. rsc.org

| Electrophile | Product Type | Reaction Conditions |

| Alkyl halide (R-X) | N-Alkylated aniline | Base may be required |

| Acyl chloride (R-COCl) | N-Acylated aniline (Amide) | Typically in the presence of a base |

| Activated aryl halide | N-Arylated aniline | Requires specific reaction conditions |

Functionalization for Polymer Synthesis and Material Modification

Aniline and its derivatives are important monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). rsc.orgnih.govkpi.ua The polymerization of aniline is typically achieved through chemical or electrochemical oxidative methods. kpi.ua The resulting polyaniline can exist in different oxidation states, with the emeraldine (B8112657) salt form being electrically conducting. kpi.ua The presence of substituents on the aniline ring can significantly influence the properties of the resulting polymers, such as solubility, processability, and electrical conductivity. rsc.orgnih.gov

While aniline itself is primarily used for synthesizing polyaniline, its derivatives can be incorporated into other types of polymers. For instance, diamine derivatives of phenoxy aniline structures could potentially be used as monomers for the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. Polyamides are a major class of high-performance polymers with excellent thermal and mechanical properties.

The functional groups on this compound can be utilized to initiate or participate in grafting and block copolymerization reactions. For example, the amino group could be modified to introduce an initiating site for a controlled polymerization technique, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This would allow for the synthesis of well-defined block copolymers where a poly(phenoxy aniline) segment is covalently linked to another polymer block, such as poly(methyl methacrylate) (PMMA). Such block copolymers can self-assemble into various nanostructures and exhibit properties derived from both constituent blocks. researchgate.netcmu.edu

Graft copolymers can also be synthesized by growing polymer chains from a pre-existing polymer backbone. In this context, a polymer containing phenoxyaniline (B8288346) units could be functionalized to initiate the polymerization of another monomer, resulting in a graft copolymer.

| Polymerization Method | Resulting Polymer Architecture | Potential Properties |

| Oxidative Polymerization | Homopolymer (Polyaniline derivative) | Electrical conductivity, processability |

| Condensation Polymerization | Polyamide (if derivatized to a diamine) | High thermal and mechanical strength |

| Controlled Radical Polymerization | Block Copolymer | Self-assembly, tailored properties |

Advanced Applications of 3 2 Methylphenoxy Aniline and Its Derivatives in Research

Materials Science Applications

The unique combination of a flexible ether bridge and a rigid aromatic structure in 3-(2-Methylphenoxy)aniline imparts desirable properties to the materials derived from it. These include improved solubility and processability, crucial for the fabrication of advanced materials.

Precursors for Advanced Polymer Materials

Derivatives of this compound are key building blocks in the synthesis of high-performance polymers such as polyimides and aramids. The introduction of the bent, non-linear phenoxy group into the polymer backbone disrupts the close packing of polymer chains, which can enhance solubility and lower the glass transition temperature without significantly compromising thermal stability.

Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their rigid structures often lead to poor solubility and high processing temperatures, limiting their applications. Diamines containing ether linkages, structurally similar to this compound, are incorporated into the polyimide backbone to overcome these limitations. The synthesis typically involves a two-step polycondensation reaction between a diamine and a dianhydride. The resulting polyimides often exhibit improved processability, making them suitable for applications in electronics, aerospace, and as high-temperature adhesives and coatings.

Aramids: Aromatic polyamides, or aramids, are another class of high-performance polymers known for their high strength and heat resistance. The use of monomers with phenoxy substituents can lead to aramids with enhanced solubility in organic solvents, facilitating their processing into fibers and films. For instance, the low-temperature solution condensation of a diamine with a diacid chloride in an amide solvent is a common method for producing these modified aramids. The properties of the resulting polymers can be tailored by the specific isomer of the phenoxy aniline (B41778) used.

Below is a table summarizing the typical property enhancements observed in polyimides and aramids derived from phenoxy aniline monomers compared to their rigid-rod counterparts.

| Property | Rigid-Rod Polymers | Polymers with Phenoxy Linkages |

| Solubility | Poor in organic solvents | Improved solubility in solvents like NMP, DMAc |

| Processability | Difficult, requires high temperatures | Enhanced, lower processing temperatures |

| Glass Transition Temp. (Tg) | High | Generally lower, can be tailored |

| Thermal Stability | Excellent | Maintained at a high level |

| Mechanical Strength | High | Good to high, depending on structure |

Organic Electronic Materials (e.g., OLEDs, Sensors)

The electroactive nature of the aniline group, combined with the structural versatility of the diaryl ether, makes this compound derivatives promising candidates for use in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, hole-transporting materials (HTMs) are crucial for efficient device performance. Aniline-based compounds, particularly triarylamines, are widely used as HTMs due to their suitable highest occupied molecular orbital (HOMO) energy levels and good hole mobility. Derivatives of this compound can be envisioned as building blocks for novel HTMs. The phenoxy substituent can be used to tune the electronic properties and morphological stability of the resulting materials. The synthesis of such materials often involves coupling reactions to build up larger conjugated systems.

Sensors: Conductive polymers are highly effective materials for chemical sensors due to changes in their electrical properties upon exposure to analytes. Polyaniline and its derivatives are extensively studied for this purpose. Polymers derived from this compound could be developed for sensors that detect various gases or volatile organic compounds. rsc.org The methyl and phenoxy groups can influence the polymer's morphology and its interaction with specific analytes, potentially leading to sensors with high sensitivity and selectivity. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. rsc.org

The following table outlines the potential roles and advantages of this compound derivatives in organic electronic devices.

| Device | Role of Derivative | Potential Advantages |

| OLEDs | Hole-Transporting Material (HTM) | Tunable HOMO level, improved film morphology and stability |

| Organic Field-Effect Transistors (OFETs) | Organic Semiconductor | Enhanced solubility for solution processing, modified packing |

| Chemical Sensors | Conductive Polymer Sensing Layer | Increased sensitivity and selectivity from functional groups |

Role in Nanocomposite Development

The development of polymer nanocomposites, where nanoparticles are dispersed within a polymer matrix, can lead to materials with dramatically enhanced properties. The aniline functionality of this compound allows it and its derivatives to play a crucial role in the surface modification of nanoparticles, improving their dispersion and interfacial adhesion with the polymer matrix.

For instance, the amine group can be used to functionalize the surface of silica (B1680970) or metal oxide nanoparticles. This surface modification can change the nanoparticles from hydrophilic to hydrophobic, making them more compatible with a non-polar polymer matrix. This improved compatibility is essential for achieving a uniform dispersion of the nanoparticles, which is critical for maximizing the property enhancements of the nanocomposite, such as mechanical strength, thermal stability, and barrier properties.

Dye and Pigment Chemistry

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of dyes and pigments. The process typically begins with the diazotization of the aniline's amino group, followed by a coupling reaction with an electron-rich aromatic compound.

Derivatives of this compound can be used to create novel azo dyes. The specific shade and properties of the resulting dye are influenced by the electronic nature and substitution pattern of both the diazonium salt precursor and the coupling component. The presence of the 2-methylphenoxy group can affect the dye's color, solubility, and fastness properties. By strategically choosing the coupling partner, a wide spectrum of colors can be achieved. High-performance pigments, valued for their durability and stability, can also be synthesized from such tailored aniline derivatives, finding applications in automotive paints, plastics, and inks.

Chemical Biology and Biochemical Research Insights

Beyond materials science, the structural motifs present in this compound and its derivatives make them valuable tools for exploring fundamental biological processes at the molecular level.

Exploration of Protein-Ligand Interactions

Understanding how small molecules (ligands) bind to proteins is fundamental to drug discovery and chemical biology. The diaryl ether linkage is a common scaffold in many biologically active compounds. Derivatives of this compound can be synthesized as part of a library of small molecules to probe the binding pockets of various proteins.

By systematically modifying the substitution pattern on the aromatic rings of this compound derivatives, researchers can investigate the specific steric and electronic requirements for binding to a target protein. These studies often employ techniques like X-ray crystallography and computational molecular docking to visualize and predict the binding modes. For example, such derivatives could be explored as potential inhibitors for enzymes like kinases or as ligands for nuclear receptors. The insights gained from these studies can guide the design of more potent and selective therapeutic agents.

The table below provides a hypothetical example of how systematic modifications to a this compound scaffold could be used to probe a protein's binding site.

| Derivative Modification | Rationale for Study | Potential Information Gained |

| Varying the position of the methyl group | Probing steric tolerance in the binding pocket | Defines the shape and size of the hydrophobic sub-pocket |

| Adding hydrogen bond donors/acceptors | Investigating key polar interactions | Identifies critical residues for hydrogen bonding |

| Altering the electronics of the rings | Assessing the role of electrostatic interactions | Elucidates the importance of pi-pi stacking or cation-pi interactions |

Utility as Ubiquitin Binding Scaffolds (UBS) in Proteomics Research

The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular regulation, making it a key area of proteomics research. Ubiquitin-binding scaffolds are essential tools in these studies, allowing for the isolation and analysis of ubiquitinated proteins. Currently, there is a lack of specific, published research demonstrating the use of this compound as a ubiquitin-binding scaffold. The development of novel, small-molecule scaffolds for this purpose is an ongoing area of chemical biology, and compounds with diverse structural features are continuously being explored for their potential to interact with components of the ubiquitin system.

Investigation of Enzyme-Modulating Activities (e.g., Enzyme Inhibition Mechanisms)

The unique three-dimensional structure of phenoxy aniline derivatives makes them candidates for investigation as modulators of enzyme activity. The spatial arrangement of the aromatic rings and the amine group can allow for specific interactions with the active or allosteric sites of enzymes.

Research into the biological activity of related compounds, such as 4-(2-chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine, indicates that this class of molecules is explored in medicinal chemistry for its potential to bind to specific enzymes or receptors, thereby modulating biological pathways smolecule.com. These investigations often focus on key enzyme families, including:

Kinases: Enzymes that play a central role in cell signaling.

Proteases: Enzymes that cleave peptide bonds in proteins.

G-protein coupled receptors (GPCRs): A large family of receptors that detect molecules outside the cell and activate internal signal transduction pathways.

While specific enzyme inhibition studies on this compound are not widely documented, its structural similarity to other biologically active diaryl ethers suggests it could be a valuable scaffold for designing novel enzyme inhibitors. The specific nature of its interaction would depend on the topology of the enzyme's binding pocket.

| Enzyme Class | Potential Role of Phenoxy Aniline Scaffold |

| Kinases | Competitive or allosteric inhibition |

| Proteases | Blocking substrate access to the active site |

| GPCRs | Antagonist or agonist activity |

Probing Biochemical Pathways

Biochemical probes are small molecules used to study and perturb biological systems, providing valuable insights into cellular processes and disease mechanisms. The aniline and diaryl ether motifs are present in many biologically active compounds. Derivatives of phenoxy aniline are investigated as potential biochemical probes to understand their interactions with macromolecules smolecule.com.

While there is no specific literature detailing the use of this compound for probing particular biochemical pathways, its structure suggests potential for derivatization to create more complex molecules. For instance, functionalizing the aniline group could allow for the attachment of reporter tags (e.g., fluorescent dyes) or reactive groups to study cellular targets.

Applications as Key Intermediates in Specialty Chemical Synthesis

One of the most significant roles of substituted anilines, including the phenoxy aniline class, is their use as versatile intermediates in the synthesis of more complex molecules oceanicpharmachem.com. The amine group is a key functional handle that allows for a wide range of chemical transformations.

Synthesis of Dyes and Pigments: Aniline derivatives are foundational to the dye industry. The related compound, 2-(2-Methylphenoxy)aniline, is identified as a dye intermediate nbinno.com. This suggests that this compound could similarly serve as a precursor in the manufacture of specialized dyes and pigments. The precise color and properties of the resulting dye would be influenced by the substitution pattern of the aniline precursor.

Pharmaceutical and Bioactive Molecule Synthesis: The phenoxy aniline scaffold is a component of various biologically active molecules. Its derivatives are used as building blocks in the synthesis of potential pharmaceutical agents. For example, the structure of the medication Atomoxetine, used for the treatment of ADHD, contains a related (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine moiety fishersci.ca. This highlights the relevance of the methylphenoxy-aniline substructure in medicinal chemistry. The synthesis of novel compounds with potential antibacterial or other therapeutic activities often involves the use of aniline derivatives as starting materials mdpi.combohrium.com.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(2-Methylphenoxy)aniline with >95% purity?

- Methodological Answer : A two-step synthesis is commonly employed:

Nucleophilic substitution : React 2-methylphenol with 3-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) to yield 3-(2-methylphenoxy)nitrobenzene.

Catalytic hydrogenation : Reduce the nitro group using H₂/Pd-C in ethanol or THF at ambient pressure, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve high purity .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 for intermediates) and confirm final purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural identity of this compound?

- Analytical Workflow :

- NMR : Compare ¹H NMR (CDCl₃) peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (OCH₃, if present), and δ 2.3 ppm (CH₃ from 2-methylphenoxy group).

- FT-IR : Look for N-H stretching (3300–3500 cm⁻¹) and C-O-C ether linkage (1250–1150 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 214.1 (calculated for C₁₃H₁₃NO).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.15 g/L at 25°C). Prepare stock solutions in ethanol or THF for biological assays .

- Stability : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation. Degradation products (e.g., quinones) can be detected via HPLC-UV at 254 nm after 6 months of storage .

Advanced Research Questions

Q. How do electronic effects of the 2-methylphenoxy group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-donating methyl group enhances para-directing effects, favoring electrophilic substitution at the 5-position. For Suzuki-Miyaura coupling, pre-functionalize the aniline with a boronate ester (e.g., via Miyaura borylation) to avoid competing side reactions .

- Case Study : Pd(OAc)₂/XPhos catalytic systems in THF/H₂O (3:1) at 80°C yield biaryl derivatives with >80% conversion (confirmed by GC-MS) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Problem-Shooting : Discrepancies in ¹³C NMR chemical shifts (e.g., C-O vs. C-N signals) can arise from tautomerism or solvent effects. Use deuterated DMSO for enhanced resolution and compare with DFT-calculated spectra (B3LYP/6-31G* basis set) .

- Example : For 3-(2-methylphenoxy)-5-nitroaniline, computational modeling aligns experimental δ 152 ppm (C-NO₂) with theoretical values within ±2 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products